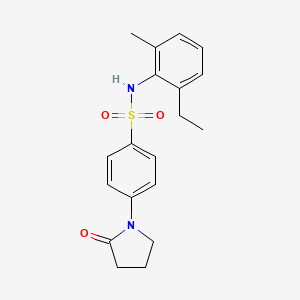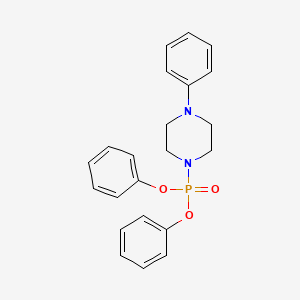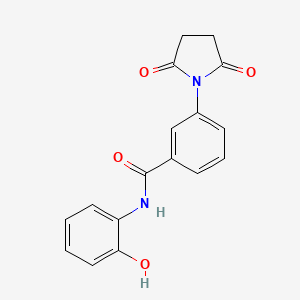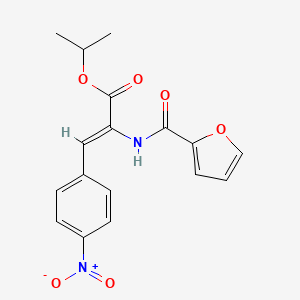![molecular formula C24H28N6O4S2 B4558373 2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4558373.png)
2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide
説明
The compound of interest belongs to a class of chemicals characterized by their complex molecular structures and is involved in various chemical reactions due to its functional groups. The synthesis and analysis of similar compounds have been a subject of research, aiming at understanding their chemical and physical properties, molecular structure, and potential applications.
Synthesis Analysis
The synthesis of compounds related to hydrazinecarbothioamides involves multi-step reactions, starting with the preparation of intermediates like 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, followed by reactions with thiosemicarbazide to yield the final hydrazinecarbothioamide derivatives. These processes are often characterized by high yields and are confirmed by spectroscopic methods such as NMR and IR spectroscopy (Ubeid et al., 2021).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is established using techniques like X-ray crystallography, which provides insights into the compound's geometry, bond lengths, and angles. This detailed structural information is crucial for understanding the compound's chemical behavior and reactivity (Sivajeyanthi et al., 2017).
Chemical Reactions and Properties
Hydrazinecarbothioamide compounds participate in various chemical reactions, including cyclocondensation and reactions with other organic molecules to form a wide range of heterocyclic compounds. These reactions are significant for synthesizing novel derivatives with potential biological and pharmaceutical applications (Darehkordi & Ghazi, 2013).
科学的研究の応用
Synthesis and Antibacterial Evaluation
Research efforts have been directed towards synthesizing new heterocyclic compounds containing a sulfonamido moiety, with a focus on potential applications as antibacterial agents. For instance, Azab, Youssef, and El‐Bordany (2013) explored the synthesis of novel heterocyclic compounds aimed at antibacterial uses, highlighting the broad spectrum of activity these compounds exhibit against bacterial strains (M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).
Antimicrobial Activity
The antimicrobial efficacy of newly synthesized compounds has been a significant area of focus. El‐Emary, Al-muaikel, and Moustafa (2002) synthesized new heterocycles based on sulfonamido pyrazole, assessing their antimicrobial activity, which suggests the potential of these compounds in developing new antimicrobial agents (T. El‐Emary, N. Al-muaikel, & O. S. Moustafa, 2002).
Antibacterial and Antioxidant Agents
Karaküçük-İyidoğan, Mercan, Oruç-Emre, Taşdemir, Isler, Kiliç, and Özaslan (2014) investigated the synthesis and characterization of novel thiosemicarbazones for their potential antibacterial and antioxidant activities. This study identified compounds showing excellent inhibition potency against Gram-positive pathogens, demonstrating the diverse biological activities these compounds can possess (A. Karaküçük-İyidoğan et al., 2014).
Synthesis and Characterization
The synthesis and characterization of compounds containing the sulfonamido group and their biological evaluations have been a key focus, with compounds showing promising results in antibacterial and antioxidant activities. For instance, studies by Abdelhamid, Abdelall, Abdel-Riheem, and Ahmed (2010) and Darehkordi and Ghazi (2013) detail the synthesis of various compounds and their potential applications, highlighting the versatile nature of these chemicals in scientific research (A. Abdelhamid et al., 2010); (A. Darehkordi & Somayeh Ghazi, 2013).
特性
IUPAC Name |
1-[[2-hydroxy-3,5-di(propan-2-yl)benzoyl]amino]-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O4S2/c1-14(2)16-12-19(15(3)4)21(31)20(13-16)22(32)28-29-24(35)27-17-6-8-18(9-7-17)36(33,34)30-23-25-10-5-11-26-23/h5-15,31H,1-4H3,(H,28,32)(H,25,26,30)(H2,27,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZHLUYGADNQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![11H-pyrazino[2,3-a]carbazole](/img/structure/B4558301.png)
![2-[3-oxo-1-[2-oxo-2-(2-thienyl)ethyl]-3-(2-thienyl)propyl]benzoic acid](/img/structure/B4558308.png)



![4-methyl-3-[(phenylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4558342.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4558348.png)
![(2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4558354.png)

![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-ethylbenzenesulfonamide](/img/structure/B4558389.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4558397.png)